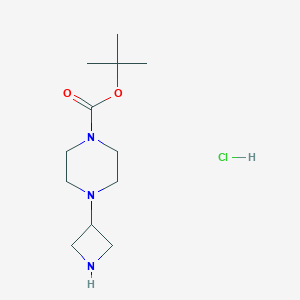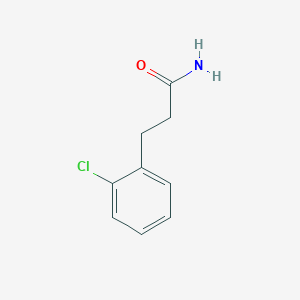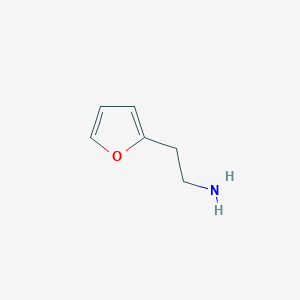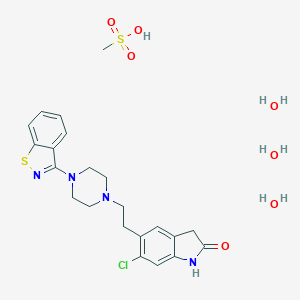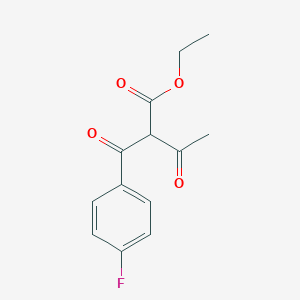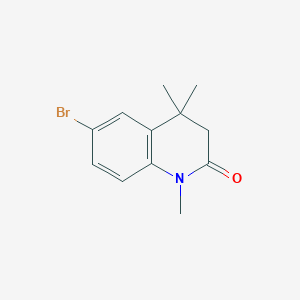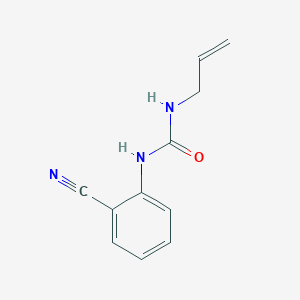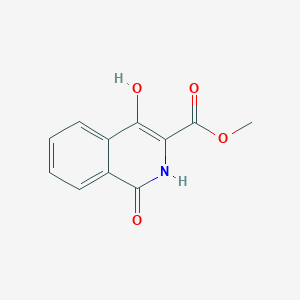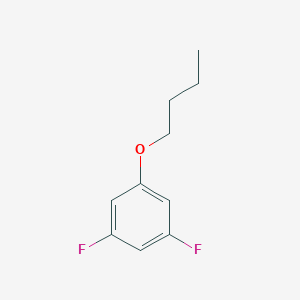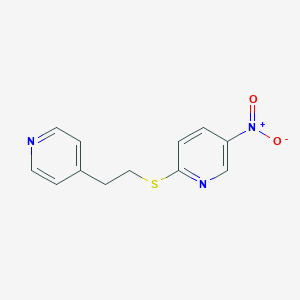
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine, also known as NPS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has been shown to reduce inflammation by suppressing the activity of COX-2. 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has also been shown to have antiviral activity against herpes simplex virus by inhibiting viral DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in lab experiments is its potential as a therapeutic agent. 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has shown promise in various scientific research studies for its antitumor, anti-inflammatory, and antiviral properties. Additionally, 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in vivo.
Zukünftige Richtungen
There are various future directions for the study of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine. One direction is to investigate the potential of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in vivo. Another direction is to investigate the structure-activity relationship of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine to optimize its therapeutic potential. Furthermore, the development of novel synthesis methods for 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine could lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine involves the reaction of 2-(2-pyridin-4-ylethylsulfanyl)pyridine with nitric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine inhibits the growth of cancer cells and reduces inflammation by suppressing the activity of certain enzymes. Additionally, 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has been shown to have antiviral activity against herpes simplex virus.
Eigenschaften
CAS-Nummer |
105163-72-2 |
|---|---|
Produktname |
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
Molekularformel |
C12H11N3O2S |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
InChI-Schlüssel |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Synonyme |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



